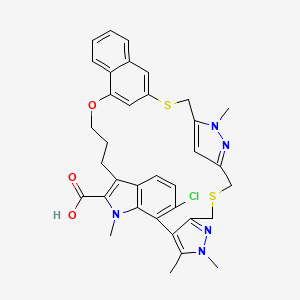

AZD-5991

Description

Properties

IUPAC Name |

17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34ClN5O3S2/c1-20-31-29(38-40(20)3)19-45-17-22-15-23(41(4)37-22)18-46-24-14-21-8-5-6-9-25(21)30(16-24)44-13-7-10-26-27-11-12-28(36)32(31)33(27)39(2)34(26)35(42)43/h5-6,8-9,11-12,14-16H,7,10,13,17-19H2,1-4H3,(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQCEQAXHPIRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34ClN5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601098260 | |

| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601098260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2143061-82-7, 2143010-83-5 | |

| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2143061-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD-5991 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2143010835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-5991 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601098260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AZD-5991: A Deep Dive into its Mechanism of Action in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AZD-5991, a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). By directly targeting MCL-1, this compound triggers the intrinsic apoptotic pathway, offering a promising therapeutic strategy for various hematological malignancies and solid tumors. This document details the molecular interactions, cellular consequences, and key experimental evidence that underpin its function.

Core Mechanism: Selective Inhibition of MCL-1 to Unleash Apoptosis

This compound is a BH3 mimetic, meaning it mimics the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, NOXA). These proteins are the natural antagonists of anti-apoptotic BCL-2 family members like MCL-1. In many cancers, MCL-1 is overexpressed, sequestering pro-apoptotic proteins and preventing the activation of the downstream effectors of apoptosis, BAX and BAK. This leads to uncontrolled cell survival and resistance to conventional therapies.[1][2]

This compound's primary mechanism of action is to bind with high affinity and selectivity to the BH3-binding groove of MCL-1.[2] This competitive binding displaces pro-apoptotic proteins, particularly BAK, that are sequestered by MCL-1. The release of BAK allows it to oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event is a critical point of no return in the intrinsic apoptotic pathway, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and programmed cell death.[2][3]

Quantitative Data Presentation

The preclinical data for this compound demonstrates its high potency and selectivity for MCL-1. The following tables summarize the key quantitative findings from various studies.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Assay Type | Target | IC50 | Ki | Kd | Selectivity vs. MCL-1 |

| FRET | Human MCL-1 | 0.7 nM | 200 pM | - | - |

| FRET | Human BCL-2 | 20 µM | 6.8 µM | - | >28,000-fold |

| FRET | Human BCL-xL | 36 µM | 18 µM | - | >50,000-fold |

| FRET | Human BCL-w | 49 µM | 25 µM | - | >70,000-fold |

| FRET | Human Bfl-1 | 24 µM | 12 µM | - | >34,000-fold |

| SPR | Human MCL-1 | - | - | 0.17 nM | - |

FRET: Förster Resonance Energy Transfer; SPR: Surface Plasmon Resonance. Data compiled from multiple sources.[4]

Table 2: Cellular Potency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (Caspase Activity, 6h) | GI50 |

| MOLP-8 | Multiple Myeloma | 33 nM | < 100 nM |

| MV4;11 | Acute Myeloid Leukemia | 24 nM | < 100 nM |

| NCI-H23 | Non-Small Cell Lung Cancer | 190 nM | - |

EC50: Half-maximal effective concentration; GI50: Half-maximal growth inhibition concentration. Data compiled from multiple sources.[4]

Table 3: In Vivo Antitumor Activity of this compound

| Xenograft Model | Cancer Type | Dose (mg/kg, single i.v.) | Tumor Growth Inhibition (TGI) | Tumor Regression (TR) |

| MM.1S | Multiple Myeloma | 10 | 52% (Day 10) | - |

| MM.1S | Multiple Myeloma | 30 | 93% (Day 10) | - |

| MM.1S | Multiple Myeloma | 60 | - | 99% (Day 10) |

| MM.1S | Multiple Myeloma | 100 | - | 100% (Day 10) |

i.v.: intravenous. Data compiled from multiple sources.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

1. Förster Resonance Energy Transfer (FRET) Assay for MCL-1 Binding Affinity

-

Objective: To determine the in vitro binding affinity and selectivity of this compound for MCL-1 and other BCL-2 family proteins.

-

Principle: This assay measures the proximity of two fluorescently labeled molecules. A fluorescently tagged BH3 peptide (e.g., from BAK) serves as the ligand for MCL-1. When the peptide is bound to a fluorescently tagged MCL-1, FRET occurs. This compound competes with the BH3 peptide for binding to MCL-1, leading to a decrease in the FRET signal.

-

Methodology:

-

Recombinant, purified human MCL-1 protein is labeled with a donor fluorophore (e.g., Terbium).

-

A synthetic BH3 peptide derived from a pro-apoptotic protein (e.g., BAK) is labeled with an acceptor fluorophore (e.g., Fluorescein).

-

In a 384-well plate, the labeled MCL-1 protein and BH3 peptide are incubated together in the presence of varying concentrations of this compound.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The FRET signal is measured using a plate reader that can detect the emission of the acceptor fluorophore upon excitation of the donor fluorophore.

-

The IC50 value is calculated by plotting the percentage of inhibition of the FRET signal against the concentration of this compound.

-

Selectivity is determined by performing the same assay with other BCL-2 family proteins (BCL-2, BCL-xL, etc.).

-

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective: To measure the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of this compound binding to MCL-1.

-

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. When a ligand (MCL-1) is immobilized on the chip, the binding of an analyte (this compound) causes a change in mass, which alters the refractive index and is detected as a response.

-

Methodology:

-

Recombinant human MCL-1 protein is immobilized on a sensor chip.

-

A solution containing this compound at various concentrations is flowed over the chip surface, allowing for association.

-

The change in the SPR signal is monitored in real-time to determine the association rate.

-

A buffer solution without this compound is then flowed over the chip to measure the dissociation of the compound from the protein.

-

The sensorgram (a plot of response units versus time) is analyzed to calculate the on-rate (ka) and off-rate (kd).

-

The dissociation constant (Kd) is calculated as the ratio of kd/ka.

-

3. Co-Immunoprecipitation (Co-IP) to Demonstrate Target Engagement in Cells

-

Objective: To confirm that this compound disrupts the interaction between MCL-1 and its pro-apoptotic binding partners (e.g., BAK, BIM) in a cellular context.

-

Principle: Co-IP is used to isolate a protein of interest and its binding partners from a cell lysate. An antibody specific to the target protein (MCL-1) is used to pull it down, and the co-precipitated proteins are then identified by Western blotting.

-

Methodology:

-

Cancer cells (e.g., multiple myeloma or AML cell lines) are treated with either DMSO (vehicle control) or this compound for a specified time.

-

The cells are lysed to release the proteins.

-

The cell lysate is incubated with an antibody specific for MCL-1, which is coupled to magnetic or agarose beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The protein complexes are eluted from the beads.

-

The eluted proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.

-

The membrane is probed with antibodies against MCL-1 and its known binding partners (e.g., BAK, BIM) to detect their presence in the immunoprecipitated complex. A decrease in the amount of co-precipitated BAK or BIM in the this compound-treated samples compared to the control indicates that the drug has disrupted the interaction.

-

4. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

-

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.

-

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised plasma membrane, which is characteristic of late apoptotic or necrotic cells.

-

Methodology:

-

Cancer cells are seeded and treated with varying concentrations of this compound for a defined period.

-

The cells are harvested and washed with a binding buffer.

-

The cells are then incubated with fluorescently labeled Annexin V and PI.

-

The stained cells are analyzed by flow cytometry.

-

The flow cytometer detects the fluorescence of each cell, allowing for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

-

The percentage of cells in each quadrant is quantified to determine the dose-dependent induction of apoptosis by this compound.

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.

Caption: this compound signaling pathway leading to apoptosis.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a highly potent and selective MCL-1 inhibitor that effectively induces apoptosis in cancer cells dependent on MCL-1 for survival. Its mechanism of action is well-defined, involving the direct binding to MCL-1, release of pro-apoptotic proteins, and subsequent activation of the intrinsic apoptotic pathway. The robust preclinical data, supported by a range of biochemical and cellular assays, underscores the therapeutic potential of targeting MCL-1 with this compound in various oncological indications. Further clinical investigation is ongoing to fully elucidate its safety and efficacy profile in patients.

References

- 1. scispace.com [scispace.com]

- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Apoptosis Assay Using Annexin V-FITC Staining by Flow Cytometry [bio-protocol.org]

The Discovery and Development of AZD-5991: A Selective Mcl-1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD-5991 is a potent and highly selective, macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1][2][3][4][5] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[4][5][6] Overexpression of Mcl-1 is a common feature in various cancers, particularly hematologic malignancies, where it contributes to tumor initiation, progression, and resistance to conventional therapies.[4][5][6][7] This technical guide details the discovery, preclinical development, and clinical evaluation of this compound, providing insights into its mechanism of action, synthetic complexity, and the challenges that ultimately led to the termination of its clinical development.

Introduction: Targeting the Mcl-1 Axis in Cancer

The intrinsic or mitochondrial pathway of apoptosis is a tightly regulated process governed by the interplay between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. Anti-apoptotic proteins, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1, prevent apoptosis by sequestering pro-apoptotic "BH3-only" proteins and the effector proteins BAX and BAK. In many cancers, the overexpression of anti-apoptotic proteins, particularly Mcl-1, is a key survival mechanism.[6] This makes Mcl-1 a compelling therapeutic target for cancer therapy. This compound was rationally designed as a BH3 mimetic to specifically inhibit Mcl-1, thereby unleashing the pro-apoptotic machinery in cancer cells.[3][4][5][8]

Discovery and Medicinal Chemistry

The development of selective Mcl-1 inhibitors has been a significant challenge due to the shallow and adaptable nature of the BH3-binding groove. This compound emerged from a rational drug design approach, resulting in a complex macrocyclic structure.[3][4][5][7] The synthesis of this compound is a multi-step process, considered one of the more complex synthetic routes for a small molecule active pharmaceutical ingredient (API) in AstraZeneca's portfolio.[7][9] The intricate structure, which includes four heterocycles and an atropisomeric core, posed considerable synthetic challenges, necessitating a complete redesign of the synthetic strategy for process development.[7]

Mechanism of Action and Signaling Pathway

This compound functions as a BH3 mimetic, directly binding to the BH3-binding groove of Mcl-1 with high affinity and selectivity.[1][2][3][4][5] This binding displaces pro-apoptotic proteins, such as Bim, from Mcl-1. The released pro-apoptotic proteins can then activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[4][5][10]

Preclinical Pharmacology

Binding Affinity and Selectivity

This compound demonstrates sub-nanomolar binding affinity for human Mcl-1 and exceptional selectivity over other Bcl-2 family members.[1][2][8] This high selectivity is crucial for minimizing off-target effects.

| Target Protein | Binding Affinity (Ki) | IC50 (FRET) | Selectivity vs. Mcl-1 |

| Mcl-1 (human) | 0.13 - 0.20 nM [2][11] | <1 nM [1] | - |

| Bcl-2 | 6.8 µM[11] | 20 µM[11] | >5,000-fold[8][12] |

| Bcl-xL | 18 µM[11] | 36 µM[11] | >8,000-fold[8][12] |

| Bcl-w | 25 µM[11] | 49 µM[11] | >10,000-fold[1] |

| Bfl-1 | 12 µM[11] | 24 µM[11] | >10,000-fold[1] |

Table 1: Binding Affinity and Selectivity of this compound for Bcl-2 Family Proteins.

The binding affinity of this compound varies across species, with a 25-fold lower affinity for mouse Mcl-1 and a 4-fold lower affinity for rat Mcl-1 compared to human Mcl-1.[1][2]

Cellular Activity

This compound induces rapid apoptosis in various cancer cell lines, particularly those of hematological origin, such as multiple myeloma (MM) and acute myeloid leukemia (AML).[1][2]

| Cell Line | Cancer Type | EC50 (Caspase Activity, 6h) |

| MOLP-8 | Multiple Myeloma | 33 nM[1] |

| MV4-11 | Acute Myeloid Leukemia | 24 nM[1] |

| NCI-H23 | Non-Small Cell Lung Cancer | 190 nM[11] |

| NCI-H929 | Multiple Myeloma | 36 nM[11] |

Table 2: In Vitro Cellular Activity of this compound in Selected Cancer Cell Lines.

In ex vivo studies using primary cells from MM patients, this compound demonstrated potent activity, with an Annexin V EC50 of less than 100 nM in 71% of the samples tested.[1]

In Vivo Efficacy

In preclinical xenograft models of MM and AML, a single intravenous dose of this compound led to dose-dependent tumor regressions.[1][2] For instance, in an MV4-11 AML xenograft model, a single 100 mg/kg dose resulted in complete tumor regression in all treated mice.[13] Furthermore, this compound demonstrated synergistic anti-tumor activity when combined with other anti-cancer agents like venetoclax (a Bcl-2 inhibitor) and bortezomib (a proteasome inhibitor).[1][8]

Experimental Methodologies

Biochemical Assays

-

Fluorescence Resonance Energy Transfer (FRET) Assay: This assay was utilized to determine the inhibitory potency (IC50) of this compound against Mcl-1 and other Bcl-2 family proteins. The principle involves a fluorescently labeled BH3 peptide that binds to the target protein, bringing a donor and acceptor fluorophore into proximity, resulting in a FRET signal. A competitive inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal.[1]

-

Surface Plasmon Resonance (SPR): SPR was employed to measure the binding kinetics and affinity (Kd) of this compound to immobilized Mcl-1 protein. This technique monitors the change in the refractive index at the surface of a sensor chip as the compound binds to and dissociates from the target protein.

Cellular Assays

-

Caspase Activity Assay: To assess the induction of apoptosis, cells were treated with this compound, and caspase-3/7 activity was measured using a luminogenic substrate. An increase in luminescence indicates caspase activation and apoptotic cell death.[1]

-

Annexin V Staining: This flow cytometry-based assay was used to detect early apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during apoptosis.

-

Cell Viability (MTT) Assay: The MTT assay was used to measure the anti-proliferative activity of this compound. This colorimetric assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

References

- 1. AZD5991 [openinnovation.astrazeneca.com]

- 2. selleckchem.com [selleckchem.com]

- 3. [PDF] Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia | Semantic Scholar [semanticscholar.org]

- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Total synthesis of AZD5991 from a process chemistry perspective - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of AZD-5991: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a key survival factor for many hematologic cancers, and its overexpression is associated with tumorigenesis and resistance to anti-cancer therapies.[2][3] this compound is a BH3 mimetic that binds directly to Mcl-1 with high affinity, disrupting the Mcl-1:Bak protein complex and thereby initiating the intrinsic apoptotic cascade.[2][4] This document provides a comprehensive overview of the preclinical in vivo efficacy of this compound in various animal models of hematological malignancies, including detailed experimental protocols and quantitative data summaries.

Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction

This compound selectively binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins such as Bak. This liberation of Bak allows it to oligomerize and permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptotic cell death.

Figure 1: this compound Signaling Pathway.

In Vivo Efficacy in Animal Models

This compound has demonstrated significant anti-tumor activity in various xenograft models of multiple myeloma (MM) and acute myeloid leukemia (AML).

Monotherapy Studies

In the MOLP-8 human multiple myeloma subcutaneous xenograft mouse model, a single intravenous (i.v.) dose of this compound led to dose-dependent tumor regressions.

| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |

| MOLP-8 (subcutaneous xenograft) | This compound (10, 30, 100 mg/kg, i.v.) | Single dose | Dose-dependent tumor regression. Complete tumor regression observed at 100 mg/kg. | [5] |

This compound has shown potent monotherapy efficacy in AML xenograft models. In the MV4-11 AML subcutaneous xenograft mouse model, a single i.v. dose resulted in significant tumor growth inhibition and regression.

| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |

| MV4-11 (subcutaneous xenograft) | This compound (10, 30, 100 mg/kg, i.v.) | Single dose | Dose-dependent tumor regression. 93% tumor regression at 30 mg/kg and 100% at 100 mg/kg. | [4] |

Combination Therapy Studies

The anti-tumor activity of this compound is enhanced when used in combination with other anti-cancer agents.

In the NCI-H929 human multiple myeloma subcutaneous xenograft model, the combination of this compound and the proteasome inhibitor bortezomib resulted in enhanced anti-tumor efficacy compared to either agent alone.[6]

| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |

| NCI-H929 (subcutaneous xenograft) | This compound (30 mg/kg, i.v.) + Bortezomib (1 mg/kg, i.v.) | This compound: Weekly; Bortezomib: Twice weekly | Enhanced tumor growth inhibition compared to monotherapy. | [4] |

The combination of this compound and the BCL-2 inhibitor venetoclax has demonstrated synergistic activity in AML models, including those resistant to venetoclax monotherapy.

| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |

| OCI-AML3 (subcutaneous xenograft) | This compound (60 mg/kg, i.v.) + Venetoclax (100 mg/kg, p.o.) | This compound: Weekly; Venetoclax: Daily | Complete tumor regressions in 8 out of 8 mice in the combination arm, while monotherapies showed minimal activity. | [4] |

Experimental Protocols

Animal Models and Xenograft Establishment

A general workflow for establishing and evaluating subcutaneous xenograft models is depicted below.

Figure 2: General Experimental Workflow for Xenograft Studies.

-

Cell Line: MOLP-8 human multiple myeloma cells.

-

Animal Strain: Female severe combined immunodeficient (SCID) mice.

-

Implantation: 1 x 107 MOLP-8 cells in 100 µL of RPMI-1640 medium were subcutaneously injected into the right flank of each mouse.

-

Treatment Initiation: Treatment was initiated when tumors reached a mean volume of approximately 200 mm3.

-

Dosing: A single intravenous (i.v.) dose of this compound was administered at 10, 30, or 100 mg/kg.

-

Endpoint: Tumor volumes were measured twice weekly with calipers.

-

Cell Line: NCI-H929 human multiple myeloma cells.

-

Animal Strain: Severe combined immunodeficient (SCID) mice.

-

Implantation: 1 x 107 NCI-H929 cells were subcutaneously inoculated into the flank of each mouse.[7]

-

Treatment Initiation: Treatment began 10 days after cell inoculation.

-

Dosing:

-

This compound: 30 mg/kg administered intravenously (i.v.) once weekly.

-

Bortezomib: 1 mg/kg administered i.v. twice weekly.

-

-

Endpoint: Tumor volumes were measured regularly.

-

Cell Line: MV4-11 human AML cells.

-

Animal Strain: Athymic nude rats or NOD/SCID/IL-2Rγnull (NSG) mice.[5]

-

Implantation: 5 x 106 MV4-11 cells were subcutaneously injected.

-

Treatment Initiation: Treatment was initiated when tumors were established.

-

Dosing (Monotherapy): A single i.v. dose of this compound at 10, 30, or 100 mg/kg.

-

Endpoint: Tumor volumes were measured, and pharmacodynamic analysis was performed.

-

Cell Line: OCI-AML3 human AML cells.

-

Animal Strain: Athymic nude mice.

-

Implantation: OCI-AML3 cells were injected subcutaneously into the hind flank.

-

Treatment Initiation: Treatment commenced when tumors reached approximately 200 mm3.

-

Dosing:

-

This compound: 60 mg/kg administered i.v. once weekly.

-

Venetoclax: 100 mg/kg administered orally (p.o.) daily.

-

-

Endpoint: Tumor volumes were measured twice weekly.

Pharmacodynamic Analysis

This assay quantifies the level of cleaved caspase-3, a key marker of apoptosis, in tumor lysates.

-

Tumor Lysate Preparation: Tumor samples were homogenized in lysis buffer containing protease and phosphatase inhibitors. The lysate was then clarified by centrifugation.

-

Assay Procedure:

-

Whole cell lysates were added to MSD MULTI-SPOT® plates pre-coated with anti-cleaved Caspase-3 and anti-total Caspase-3 antibodies.

-

After incubation and washing, a SULFO-TAG™ conjugated anti-Caspase-3 detection antibody was added.

-

The plate was read on an MSD sector imager after the addition of read buffer.

-

-

Data Analysis: The signal from cleaved caspase-3 was normalized to the total caspase-3 signal to determine the extent of apoptosis induction.

This method was used to assess apoptosis in primary cells from bone marrow aspirates of MM patients treated ex vivo with this compound.

-

Cell Preparation: Mononuclear cells were isolated from bone marrow aspirates by Ficoll-Paque density gradient centrifugation.

-

Staining:

-

Cells were washed and resuspended in 1X Annexin V binding buffer.

-

FITC-conjugated Annexin V and propidium iodide (PI) were added to the cell suspension.

-

The cells were incubated for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Stained cells were analyzed on a flow cytometer. Annexin V positive, PI negative cells were identified as early apoptotic cells.

Conclusion

The preclinical data strongly support the potent in vivo anti-tumor efficacy of this compound, both as a monotherapy and in combination with standard-of-care agents, in animal models of multiple myeloma and acute myeloid leukemia. The ability of this compound to induce robust and often complete tumor regressions underscores its potential as a therapeutic agent for Mcl-1-dependent hematological malignancies. The detailed experimental protocols provided herein offer a guide for the design and execution of further preclinical studies to explore the full potential of this Mcl-1 inhibitor.

References

- 1. Combined venetoclax and alvocidib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models | Haematologica [haematologica.org]

- 4. researchgate.net [researchgate.net]

- 5. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

AZD-5991: A Technical Guide to its Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This document details the molecular pathway through which this compound induces apoptosis, presents key quantitative data from preclinical studies, outlines detailed experimental protocols for relevant assays, and provides visualizations of the signaling cascade and experimental workflows.

Core Mechanism of Action: The Intrinsic Apoptosis Pathway

This compound is a rationally designed macrocyclic molecule that functions as a BH3 mimetic.[1] It selectively binds with high affinity to the BH3-binding groove of Mcl-1, an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family.[2][3] The overexpression of Mcl-1 is a common survival mechanism in various cancers, particularly hematological malignancies, and is associated with resistance to conventional therapies.[2][3]

By occupying the BH3-binding groove of Mcl-1, this compound displaces pro-apoptotic proteins, such as Bak (Bcl-2 homologous antagonist/killer).[1][4] This liberation of Bak is a critical initiating event in the intrinsic apoptosis pathway.[1][4] Once freed from Mcl-1, Bak can oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[5] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[4] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which ultimately leads to the characteristic morphological and biochemical hallmarks of programmed cell death.[4] Preclinical studies have demonstrated that the cytotoxic activity of this compound is tightly correlated with the induction of the mitochondrial apoptotic pathway, as evidenced by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[4]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Target | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Human Mcl-1 | 0.13 nM | Cell-free assay | [4] |

| Human Mcl-1 | <1 nM | FRET | [6] | |

| IC50 | Human Mcl-1 | 0.72 nM | FRET | [7] |

| Bcl-2 | 20 µM | FRET | [7] | |

| Bcl-xL | 36 µM | FRET | [7] | |

| Bcl-w | 49 µM | FRET | [7] | |

| Bfl-1 | 24 µM | FRET | [7] | |

| Cellular Potency (EC50) | MOLP-8 (AML) | 33 nM (6h caspase) | Caspase Activity | [6] |

| MV4;11 (AML) | 24 nM (6h caspase) | Caspase Activity | [6] |

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Cancer Model | Treatment | Outcome | Reference |

| Multiple Myeloma (MM) | Single IV dose | Tumor regression | [6] |

| Acute Myeloid Leukemia (AML) | Single IV dose | Tumor regression | [6] |

| MM and AML | Monotherapy | Induction of cleaved caspase-3 as early as 30 min post-injection | [6] |

| AML, MM, and NHL | In combination with venetoclax | Enhanced antitumor activity | [6] |

| MM | In combination with bortezomib | Enhanced antitumor activity | [6] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the preclinical evaluation of this compound.

Förster Resonance Energy Transfer (FRET) Assay for Binding Affinity

This assay is used to determine the binding affinity of this compound to Mcl-1 and other Bcl-2 family proteins.

-

Principle: A fluorescently labeled BH3 peptide (e.g., from Bim) is incubated with a fluorescently labeled Bcl-2 family protein (e.g., Mcl-1). When in close proximity, FRET occurs. This compound competes with the BH3 peptide for binding to Mcl-1, disrupting FRET in a concentration-dependent manner.

-

Protocol:

-

Recombinant human Mcl-1 protein is labeled with a donor fluorophore (e.g., terbium chelate).

-

A synthetic Bim BH3 peptide is labeled with an acceptor fluorophore (e.g., fluorescein).

-

In a 384-well plate, incubate a fixed concentration of labeled Mcl-1 and Bim BH3 peptide with serial dilutions of this compound in assay buffer (e.g., PBS with 0.05% Tween-20).

-

Incubate the plate at room temperature for 1-2 hours in the dark.

-

Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and acceptor fluorophores using a suitable plate reader.

-

The ratio of acceptor to donor emission is calculated and plotted against the concentration of this compound to determine the IC50 value.

-

Caspase-Glo® 3/7 Assay for Apoptosis Induction

This assay quantifies the activity of activated caspase-3 and -7 in cells, a hallmark of apoptosis.

-

Principle: The Caspase-Glo® 3/7 reagent contains a luminogenic caspase-3/7 substrate (DEVD-aminoluciferin) in a buffer optimized for caspase activity. Upon cleavage by activated caspase-3/7, a substrate for luciferase is released, generating a luminescent signal that is proportional to caspase activity.

-

Protocol:

-

Seed cancer cells (e.g., MOLP-8, MV4;11) in a 96-well white-walled plate and allow them to adhere overnight.

-

Treat the cells with a dose range of this compound or vehicle control (DMSO) for the desired time period (e.g., 6 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add the Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio with the cell culture medium.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours in the dark.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the fold-change in caspase activity relative to the vehicle-treated control and determine the EC50 value.

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

-

Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Data analysis is performed to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blotting for Cleaved Caspase-3 and PARP

This technique is used to detect the cleavage of key apoptotic proteins.

-

Principle: Whole-cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the cleaved (active) forms of caspase-3 and PARP.

-

Protocol:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the pro-apoptotic activity of this compound in a cancer cell line.

References

- 1. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AZD5991 [openinnovation.astrazeneca.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for AZD-5991 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a key member of the B-cell lymphoma 2 (Bcl-2) protein family.[1][2][3] Overexpression of Mcl-1 is a common survival mechanism in various cancers, particularly hematologic malignancies like multiple myeloma (MM) and acute myeloid leukemia (AML), making it a critical therapeutic target.[4][5] this compound acts as a BH3 mimetic, binding directly to Mcl-1 with sub-nanomolar affinity, thereby preventing its interaction with pro-apoptotic proteins like Bak and Bim.[2][6] This disruption triggers the intrinsic apoptotic pathway, leading to rapid cancer cell death.[2][7] These application notes provide a comprehensive guide for the in vitro use of this compound, including detailed protocols and data presentation.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro potency of this compound across various cancer cell lines. The data highlights the preferential activity of this compound in hematological cancer cell lines.

| Cell Line | Cancer Type | Assay | Potency Metric | Value (nM) | Reference |

| MOLP-8 | Multiple Myeloma | Caspase Activation (6h) | EC50 | 33 | [1] |

| MV4-11 | Acute Myeloid Leukemia | Caspase Activation (6h) | EC50 | 24 | [1] |

| Various AML Cell Lines | Acute Myeloid Leukemia | Apoptosis | Caspase EC50 | <100 (in 6/22 lines) | [1] |

| Various MM Cell Lines | Multiple Myeloma | Apoptosis | Caspase EC50 | <100 (in 7/19 lines) | [1] |

| NCI-H23 | Non-Small Cell Lung Cancer | Not Specified | EC50 | 190 | [7] |

| FRET Assay | Cell-free | Biochemical | IC50 | 0.7 | [7] |

| Surface Plasmon Resonance | Cell-free | Biochemical | Kd | 0.17 | [7] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro evaluation.

Experimental Protocols

Materials and Reagents

-

Cell Lines: Hematologic cancer cell lines (e.g., MOLP-8, MV4-11) or other lines of interest.

-

Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution prepared in Dimethyl Sulfoxide (DMSO).[2]

-

Assay Kits: Commercially available apoptosis detection kits (e.g., Annexin V-FITC Apoptosis Detection Kit, Caspase-Glo® 3/7 Assay).

-

Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, cell lysis buffer, protein assay reagents.

-

Equipment: Cell culture incubator, multi-well plates, centrifuge, flow cytometer or luminometer, microscope.

Protocol 1: Cell Viability and Apoptosis Assay

This protocol outlines the steps for treating a selected cancer cell line with this compound and assessing the induction of apoptosis.

1. Cell Seeding: a. Culture the selected cancer cell lines in their recommended growth medium. b. Harvest cells during the logarithmic growth phase. c. Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. d. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

2. Preparation of this compound: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C. b. On the day of the experiment, perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). c. Include a DMSO-only control to account for any solvent effects.[2]

3. Cell Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions or the DMSO control to the respective wells. c. Incubate the cells for a predetermined period, typically between 6 to 24 hours, depending on the cell line and experimental goals.[1][5]

4. Apoptosis Assessment (Example: Annexin V Staining): a. Following incubation, collect both adherent and suspension cells. b. Wash the cells with cold PBS. c. Resuspend the cells in 1X Binding Buffer provided with the Annexin V kit. d. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions. e. Incubate the cells in the dark for 15 minutes at room temperature. f. Analyze the stained cells by flow cytometry within one hour.

5. Data Analysis: a. Quantify the percentage of apoptotic cells (Annexin V positive) from the flow cytometry data. b. Plot the percentage of apoptotic cells against the log of the this compound concentration. c. Calculate the EC50 value using a non-linear regression curve fit.

Protocol 2: Co-Immunoprecipitation to Assess Mcl-1 Binding

This protocol is designed to confirm the mechanism of action of this compound by assessing its ability to disrupt the interaction between Mcl-1 and its binding partners.

1. Cell Treatment and Lysis: a. Seed cells in larger culture vessels (e.g., 10 cm dishes) and grow to 70-80% confluency. b. Treat the cells with this compound at a concentration known to induce apoptosis (e.g., 100 nM) or a DMSO control for a short duration (e.g., 30 minutes to 6 hours).[2] c. Harvest the cells and wash with cold PBS. d. Lyse the cells in a non-denaturing lysis buffer (e.g., CHAPS buffer) containing protease inhibitors.[8] e. Determine the protein concentration of the lysates.

2. Immunoprecipitation: a. Pre-clear the cell lysates by incubating with Protein A/G magnetic beads.[2] b. Incubate a portion of the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.[2] c. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.[2] d. Wash the beads multiple times with lysis buffer to remove non-specific binding.[2]

3. Western Blot Analysis: a. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with primary antibodies against Mcl-1, Bak, and Bim. d. Use appropriate secondary antibodies and a chemiluminescent substrate for detection. e. A decrease in the amount of Bak and Bim co-immunoprecipitated with Mcl-1 in the this compound treated samples compared to the control indicates successful target engagement.

Troubleshooting and Considerations

-

Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.[2]

-

Cell Line Sensitivity: The sensitivity of different cell lines to this compound can vary significantly. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration range.[1]

-

Combination Therapies: this compound has shown synergistic effects when combined with other anti-cancer agents like venetoclax (a Bcl-2 inhibitor) and bortezomib.[1][9] When designing combination studies, it is important to carefully titrate the concentrations of both drugs.

References

- 1. AZD5991 [openinnovation.astrazeneca.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Validate User [ashpublications.org]

- 6. scitechnol.com [scitechnol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for AZD-5991 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5991 is a potent and selective macrocyclic inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Overexpression of Mcl-1 is a common feature in various hematological malignancies, including multiple myeloma (MM) and acute myeloid leukemia (AML), where it contributes to tumor survival and resistance to therapy.[1] this compound acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1, thereby displacing pro-apoptotic proteins like Bak. This disruption triggers the mitochondrial apoptosis pathway, leading to rapid cancer cell death.[1]

These application notes provide a comprehensive overview of the preclinical in vivo application of this compound in mouse xenograft models of MM and AML, summarizing key dosage and efficacy data. Detailed protocols for establishing these models and administering the compound are also provided to aid researchers in designing and executing their own studies.

Mechanism of Action of this compound

This compound selectively binds to Mcl-1, liberating Bak. The freed Bak can then oligomerize in the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, culminating in programmed cell death.

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Quantitative Data Presentation

The following tables summarize the dosage and efficacy of this compound as a monotherapy and in combination with bortezomib in various mouse xenograft models.

Table 1: this compound Monotherapy in Mouse Xenograft Models

| Cell Line | Cancer Type | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Efficacy | Reference |

| MOLP-8 | Multiple Myeloma | SCID | 10 | Single i.v. dose | 52% Tumor Growth Inhibition (TGI) | [2] |

| MOLP-8 | Multiple Myeloma | SCID | 30 | Single i.v. dose | 93% Tumor Growth Inhibition (TGI) | [2] |

| MOLP-8 | Multiple Myeloma | SCID | 60 | Single i.v. dose | 99% Tumor Regression (TR) in 6/7 mice | [3] |

| MOLP-8 | Multiple Myeloma | SCID | 100 | Single i.v. dose | Complete Tumor Regression (TR) in 7/7 mice | [2][3] |

| MV4-11 | Acute Myeloid Leukemia | SCID | 10 | Single i.v. dose | 66% Tumor Regression (TR) | [2] |

| MV4-11 | Acute Myeloid Leukemia | SCID | 30 | Single i.v. dose | 93% Tumor Regression (TR) | [2] |

| MV4-11 | Acute Myeloid Leukemia | SCID | 100 | Single i.v. dose | Complete Tumor Regression (TR) in 6/6 mice | [2] |

| NCI-H929 | Multiple Myeloma | SCID | 100 | Single i.v. dose | Complete Tumor Regression (TR) in 4/4 mice | [2] |

Table 2: this compound Combination Therapy in NCI-H929 Multiple Myeloma Xenograft Model

| Combination Agent | Mouse Strain | This compound Dose (mg/kg) | Combination Agent Dose | Dosing Schedule | Efficacy | Reference |

| Bortezomib | SCID | 30 | Not specified | i.v. administration | 88% Tumor Regression (TR) | [2] |

Note: The specific dose for bortezomib in the combination study was not detailed in the primary publication, but a sub-efficacious dose was used.[2]

Experimental Protocols

The following are detailed protocols for the establishment of subcutaneous xenograft models and the preparation and administration of this compound.

Protocol 1: Establishment of Subcutaneous Mouse Xenograft Models

This protocol provides a general framework for establishing subcutaneous xenografts using the MOLP-8, MV4-11, and NCI-H929 cell lines.

Materials:

-

MOLP-8, MV4-11, or NCI-H929 human cancer cell lines

-

Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional, but recommended for some cell lines)

-

Female severe combined immunodeficient (SCID) mice, 5-8 weeks old

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve a sufficient number of cells in the logarithmic growth phase.

-

Cell Harvesting and Preparation:

-

Harvest the cells and wash them twice with sterile PBS.

-

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.

-

Perform a cell count and viability assessment (trypan blue exclusion) to ensure high viability (>90%).

-

Adjust the cell suspension to the desired concentration. A typical concentration for subcutaneous injection is 1 x 10⁷ cells per mouse.[4]

-

-

Subcutaneous Injection:

-

Anesthetize the mice according to your institution's approved protocol.

-

Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Initiate treatment when the average tumor volume reaches approximately 100-200 mm³.[4]

-

Protocol 2: Preparation and Administration of this compound

Materials:

-

This compound powder

-

2-Hydroxypropyl-β-cyclodextrin (HPBCD)

-

Sterile water for injection or other suitable vehicle

-

Sterile vials and filtration equipment (0.22 µm filter)

-

Appropriate personal protective equipment (PPE)

Formulation (30% HPBCD):

-

Prepare a 30% (w/v) solution of HPBCD in a suitable sterile vehicle (e.g., water for injection).

-

Add the calculated amount of this compound powder to the HPBCD solution to achieve the desired final concentration for dosing.

-

Stir the mixture until the this compound is completely dissolved. Gentle warming may be required.

-

Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.

Administration:

-

This compound is administered intravenously (i.v.).

-

The dosing volume should be calculated based on the individual mouse's body weight.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

Figure 2: General workflow for an this compound mouse xenograft study.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Application Notes and Protocols for In Vivo Studies with AZD-5991

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).

Introduction

This compound is a macrocyclic compound that acts as a BH3 mimetic, binding to MCL-1 with sub-nanomolar affinity.[1][2] This specific inhibition disrupts the interaction between MCL-1 and pro-apoptotic proteins like Bak, leading to the activation of the intrinsic apoptotic pathway.[1][3] Due to its potent anti-tumor activity in preclinical models of hematologic malignancies and solid tumors, this compound is a valuable tool for in vivo cancer research.[4][5] However, its poor intrinsic solubility presents challenges for in vivo formulation.[6][7] This document outlines established protocols to successfully prepare and administer this compound for in vivo studies.

Physicochemical and Pharmacokinetic Properties of this compound

A thorough understanding of this compound's properties is crucial for successful in vivo experimentation.

| Property | Value | Reference |

| Molecular Weight | 672.26 g/mol | [1] |

| Mechanism of Action | Selective MCL-1 Inhibitor (BH3 mimetic) | [3][4] |

| Binding Affinity (Ki) | 0.13 nM (to human MCL-1) | [1] |

| Route of Administration | Intravenous (IV) | [1][4] |

| Solubility | Poor intrinsic solubility | [6][7] |

| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [2] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months | [2] |

Experimental Protocols

Protocol 1: Formulation of this compound for Intravenous Administration (DMSO/PEG300/Tween80)

This protocol is adapted from a commonly used vehicle for preclinical in vivo studies.[1]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), fresh and anhydrous

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile water for injection (ddH₂O) or saline

-

Sterile vials and syringes

-

Vortex mixer

Procedure:

-

Prepare a Stock Solution:

-

Prepare the Vehicle:

-

In a sterile vial, combine the formulation components in the following order, ensuring complete mixing after each addition:

-

Add 400 µL of PEG300.

-

Add 50 µL of the 100 mg/mL this compound stock solution in DMSO. Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween 80. Mix until the solution is clear.

-

Add 500 µL of sterile ddH₂O or saline to reach a final volume of 1 mL.[1]

-

-

-

Final Concentration and Administration:

Protocol 2: Formulation using Meglumine for Enhanced Solubility

For studies requiring higher concentrations, an in situ salt formation with meglumine can be employed to significantly enhance the aqueous solubility of this compound.[6] This method has been shown to achieve concentrations of at least 20-30 mg/mL.[6]

Principle:

This compound exhibits a pH-dependent solubility profile, with significantly increased solubility at a pH greater than 8.5.[6] Meglumine, an organic amine, acts as a pH-adjusting agent to create an in situ salt of this compound, thereby increasing its solubility in aqueous solutions.[6]

Materials:

-

This compound powder (Crystalline Form A is preferred for its stability)[6]

-

Meglumine

-

Sterile water for injection

-

pH meter

-

Sterile vials and syringes

Procedure:

-

Determine Optimal Meglumine Concentration:

-

Perform preliminary solubility studies to determine the precise molar ratio of meglumine to this compound required to achieve the target concentration and a pH above 8.5.

-

-

Formulation Preparation:

-

Dissolve the appropriate amount of meglumine in sterile water for injection.

-

Slowly add the this compound powder to the meglumine solution while stirring.

-

Continue stirring until the this compound is completely dissolved.

-

Measure the pH of the final solution to ensure it is above 8.5.

-

Sterile filter the final solution before administration.

-

-

Administration:

-

Administer the meglumine-based formulation intravenously.

-

In Vivo Dosing and Efficacy

In preclinical mouse models of multiple myeloma and acute myeloid leukemia, a single intravenous dose of this compound has demonstrated significant anti-tumor activity, ranging from tumor growth inhibition to complete tumor regression.[8][9]

| Animal Model | Dose Range (mg/kg) | Outcome | Reference |

| Subcutaneous MOLP-8 tumors (Female C.B.-17 SCID mice) | 10 - 100 mg/kg (single IV dose) | Dose-dependent tumor growth inhibition and regression. | [1][8] |

| Mouse xenograft models | Single IV dose | Tumor regressions. | [4] |

Induction of apoptosis, as measured by cleaved caspase-3, can be detected in tumors as early as 30 minutes after a single IV bolus injection.[4]

Visualization of this compound Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits MCL-1, leading to apoptosis.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.

Caption: Workflow for an this compound in vivo efficacy study.

References

- 1. selleckchem.com [selleckchem.com]

- 2. AZD5991 (this compound) | Mcl-1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AZD5991 [openinnovation.astrazeneca.com]

- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pre-clinical Formulation Development of an in situ Meglumine Salt of AZD5991: A Novel Macrocyclic Mcl-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing AZD-5991 in Combination with Venetoclax for Hematological Malignancies Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5991 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), while venetoclax is a selective inhibitor of B-cell lymphoma 2 (BCL-2).[1][2] Both MCL-1 and BCL-2 are key members of the BCL-2 family of proteins that regulate the intrinsic apoptotic pathway.[3][4] In many hematological malignancies, such as Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM), cancer cells overexpress these anti-apoptotic proteins to evade programmed cell death.[5][6] The combination of this compound and venetoclax presents a rational therapeutic strategy to simultaneously inhibit two critical survival pathways, potentially leading to synergistic anti-tumor activity and overcoming mechanisms of resistance.[7][8]

These application notes provide a comprehensive overview of the preclinical rationale, available clinical data, and detailed protocols for studying the combination of this compound and venetoclax in a research setting.

Mechanism of Action and Scientific Rationale

The synergistic effect of combining this compound and venetoclax stems from their complementary inhibition of key anti-apoptotic proteins.[7]

-

Venetoclax selectively binds to BCL-2, displacing pro-apoptotic proteins (like BIM) which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and apoptosis.[1][3] However, resistance to venetoclax can arise through the upregulation of other anti-apoptotic proteins, most notably MCL-1, which can sequester the freed pro-apoptotic proteins.[8][9]

-

This compound is a direct inhibitor of MCL-1, binding with high affinity and selectivity.[10][11] By inhibiting MCL-1, this compound releases pro-apoptotic proteins that are otherwise sequestered by MCL-1, thereby promoting apoptosis.[2][4]

The combination of both agents ensures a more complete blockade of the anti-apoptotic machinery, preventing the compensatory upregulation of one protein from rescuing the cell from apoptosis induced by the inhibition of the other.[7][12] This dual inhibition is expected to lower the threshold for apoptosis and be effective in cancer cells dependent on both BCL-2 and MCL-1 for survival.

Preclinical Data Summary

Numerous preclinical studies have demonstrated the synergistic anti-tumor activity of the this compound and venetoclax combination in various hematological malignancy models.

| Cell Line/Model | Cancer Type | Key Findings | Reference |

| MOLP8 | Acute Myeloid Leukemia (AML) | This compound showed a 6h caspase EC50 of 33nM as a single agent. | [10] |

| MV4;11 | Acute Myeloid Leukemia (AML) | This compound demonstrated a 6h caspase EC50 of 24nM as a single agent. | [10] |

| Multiple Myeloma (MM) Cell Lines | Multiple Myeloma | 7 out of 19 cell lines showed caspase EC50 values <100nM with this compound monotherapy. | [10] |

| AML and MM Xenograft Models | AML and Multiple Myeloma | The combination of this compound and venetoclax enhanced antitumor activity compared to single agents. | [10][13] |

| Mantle Cell Lymphoma (MCL) Cell Lines | Mantle Cell Lymphoma | The combination enhanced apoptosis and reduced mitochondrial oxygen consumption. | [7] |

| MCL Patient-Derived Xenograft (PDX) Models | Mantle Cell Lymphoma | The combination dramatically inhibited tumor growth and prolonged mouse survival. | [7] |

| Venetoclax-Resistant MCL Cells | Mantle Cell Lymphoma | This compound was hypothesized to restore venetoclax efficacy and induce synergistic lethality. | [7] |

| Primary AML Samples | Acute Myeloid Leukemia (AML) | The combination treatment was effective in overcoming venetoclax resistance. | [14] |

Clinical Trial Information

A Phase 1, first-in-human study (NCT03218683) evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with venetoclax in patients with relapsed or refractory hematological malignancies.[12][15][16]

Key Outcomes:

-

Limited Clinical Activity: The combination showed limited clinical efficacy across different hematologic malignancies, with the exception of some responses observed in patients with Myelodysplastic Syndrome (MDS).[12][13][17]

-

Safety Concerns: A high incidence of asymptomatic troponin elevation was observed in patients across all dose levels, raising concerns about potential cardiotoxicity.[12][17]

-

Trial Termination: Due to the limited clinical activity and the unresolved safety signal of troponin elevation, the clinical development of this compound was terminated.[12][13]

| Clinical Trial Identifier | Phase | Status | Population | Key Findings |

| NCT03218683 | 1 | Terminated | Relapsed/Refractory Hematologic Malignancies | Limited clinical activity. High incidence of troponin elevation.[12][16][17] |

Experimental Protocols

The following are example protocols for in vitro and in vivo studies to investigate the combination of this compound and venetoclax. These should be adapted based on the specific cell lines, animal models, and research questions.

In Vitro Cell Viability and Synergy Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug and to assess for synergistic, additive, or antagonistic effects of the combination.

Materials:

-

Hematological cancer cell lines (e.g., MOLM-13 for AML, MM.1S for Multiple Myeloma)

-

RPMI-1640 or appropriate cell culture medium supplemented with FBS and antibiotics

-

This compound (stock solution in DMSO)

-

Venetoclax (stock solution in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Plate reader capable of luminescence detection

-

Synergy analysis software (e.g., CompuSyn, SynergyFinder)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Drug Preparation: Prepare serial dilutions of this compound and venetoclax in culture medium. For combination studies, prepare a matrix of concentrations for both drugs.

-

Drug Treatment: Add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assay: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value for each drug using a non-linear regression model.

-

For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

In Vivo Xenograft Studies in Mice

Objective: To evaluate the anti-tumor efficacy of the this compound and venetoclax combination in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Hematological cancer cell line (e.g., MOLM-13-luciferase for AML)

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulation for intravenous (IV) injection

-

Venetoclax formulation for oral (PO) gavage

-

Calipers for tumor measurement (for subcutaneous models)

-

Bioluminescence imaging system (for disseminated models)

-

Animal welfare-approved housing and handling facilities

Protocol:

-

Tumor Implantation:

-

Subcutaneous Model: Inject 5-10 million cells mixed with Matrigel subcutaneously into the flank of each mouse.

-

Disseminated Model: Inject 1-5 million cells intravenously via the tail vein.

-

-

Tumor Growth and Randomization: Monitor tumor growth. For subcutaneous models, randomize mice into treatment groups when tumors reach a palpable size (e.g., 100-200 mm³). For disseminated models, begin treatment after a predetermined engraftment period (e.g., 7-14 days).

-

Treatment Groups:

-

Vehicle control (IV and PO)

-

This compound monotherapy (e.g., 30 mg/kg, IV, once weekly)

-

Venetoclax monotherapy (e.g., 100 mg/kg, PO, daily)

-

This compound + Venetoclax combination therapy

-

-

Drug Administration: Administer drugs according to the specified doses and schedules.

-

Efficacy Monitoring:

-

Subcutaneous Model: Measure tumor volume with calipers 2-3 times per week.

-

Disseminated Model: Monitor tumor burden using bioluminescence imaging weekly.

-

Monitor body weight and clinical signs of toxicity throughout the study.

-

-

Endpoint: Euthanize mice when tumors reach the maximum allowed size, or when they show signs of significant morbidity, or at a pre-determined study endpoint.

-

Data Analysis: Compare tumor growth inhibition and overall survival between the treatment groups. Statistical analysis (e.g., ANOVA, Log-rank test) should be performed to determine significance.

Visualizations

Caption: Dual inhibition of BCL-2 and MCL-1 to induce apoptosis.

Caption: Workflow for in vitro cell viability and synergy analysis.

Caption: Rationale for combining this compound and venetoclax.

References

- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 2. Facebook [cancer.gov]

- 3. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 6. VENCLYXTO® (venetoclax tablets) | Mechanism of action (MOA) | AbbVie Pro Greece [abbviepro.com]

- 7. researchgate.net [researchgate.net]

- 8. Enhancing venetoclax activity in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AZD5991 [openinnovation.astrazeneca.com]

- 11. selleckchem.com [selleckchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Study of AZD5991 alone or in combination with venetoclax in relapsed or refractory haematologic malignancies. [astrazenecaclinicaltrials.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing AZD-5991 to Investigate Drug Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5991 is a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulates the intrinsic, or mitochondrial, pathway of apoptosis.[2] Overexpression of MCL-1 is a common feature in various hematological malignancies, including Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM), and is frequently associated with tumorigenesis and resistance to a wide range of anti-cancer therapies.[2][3]

As a BH3 mimetic, this compound selectively binds to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins such as BIM. This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation, culminating in apoptosis.[2] The high selectivity of this compound for MCL-1 over other BCL-2 family members like BCL-2 and BCL-xL makes it a precision tool for dissecting the role of MCL-1 in cell survival and drug resistance.[1]

These application notes provide detailed protocols for utilizing this compound to study mechanisms of drug resistance, particularly in the context of hematological cancers. The following sections describe methodologies for assessing cellular responses to this compound, investigating synergistic drug combinations, and exploring the molecular basis of resistance.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the in vitro activity of this compound across various cancer cell lines. This data can serve as a baseline for designing experiments to study drug resistance.

Table 1: Single Agent Activity of this compound in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | Parameter | Value (nM) |

| MOLP-8 | Multiple Myeloma | 6h Caspase EC50 | 33 |

| MV4-11 | Acute Myeloid Leukemia | 6h Caspase EC50 | 24 |

| NCI-H929 | Multiple Myeloma | IC50 | 36 |

Data sourced from AstraZeneca Open Innovation and MedchemExpress.[1]

Table 2: Selectivity of this compound for MCL-1 Over Other BCL-2 Family Proteins

| Protein | Parameter | Value (µM) | Fold Selectivity vs. MCL-1 |

| MCL-1 | Ki | 0.0002 | - |

| BCL-2 | Ki | 6.8 | >34,000 |

| BCL-xL | Ki | 18 | >90,000 |

| BCL-w | Ki | 25 | >125,000 |

| BFL-1 | Ki | 12 | >60,000 |

Data sourced from MedchemExpress.

Experimental Protocols

Protocol 1: Assessment of Apoptosis Induction by this compound using Annexin V/Propidium Iodide Staining

This protocol details the measurement of apoptosis in cancer cells following treatment with this compound using flow cytometry.

Materials:

-

This compound

-

AML or MM cell lines (e.g., MV4-11, MOLP-8)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/mL in complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for the desired time period (e.g., 6, 24, or 48 hours).

-

Cell Harvesting:

-

For suspension cells, transfer the cells to a 15 mL conical tube.

-

For adherent cells, gently detach the cells using a cell scraper or trypsin-EDTA, and combine with the supernatant.